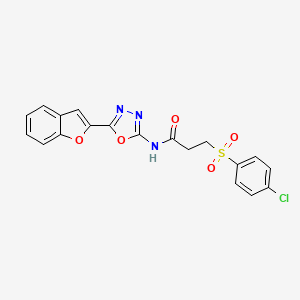
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H14ClN3O5S and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of the specified compound were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. The compounds underwent spectral analysis and enzyme inhibition activity tests against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer’s disease. The validity of these compounds as new drug candidates was also assessed through hemolytic activity studies (Rehman et al., 2018).
Antibacterial and Antifungal Properties
N-substituted derivatives of the compound were synthesized and tested for their antibacterial and antifungal properties. These compounds demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study also synthesized similar derivatives and evaluated their antibacterial properties, finding certain compounds effective against specific bacterial strains (Kapadiya et al., 2020).
Anticancer Activity
The compound has been studied for its potential in anticancer therapy. One study synthesized novel derivatives and evaluated them against human tumor cell lines like HeLa, HCT-116, and MCF-7, finding significant differences in activity depending on the substituent in the compound structure (Szafrański et al., 2020).
Enzyme Inhibition
Another research synthesized derivatives of the compound and screened them against the butyrylcholinesterase (BChE) enzyme. The study also included molecular docking studies to understand the ligand-BChE binding affinity, which is significant in understanding the mechanism of action of these compounds (Khalid et al., 2016).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, which is a part of the compound structure, have been studied for their corrosion inhibition properties. These derivatives were tested for their ability to inhibit corrosion on mild steel in sulphuric acid, indicating their potential application in materials science (Ammal et al., 2018).
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-13-5-7-14(8-6-13)29(25,26)10-9-17(24)21-19-23-22-18(28-19)16-11-12-3-1-2-4-15(12)27-16/h1-8,11H,9-10H2,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCVLHRNMPYUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)
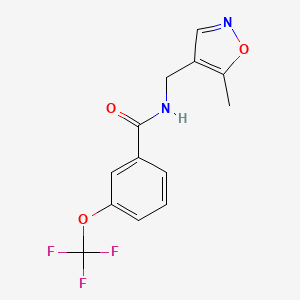
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
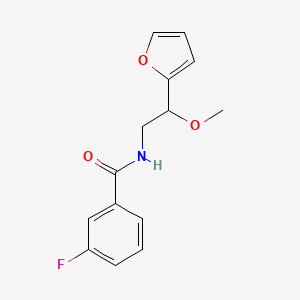
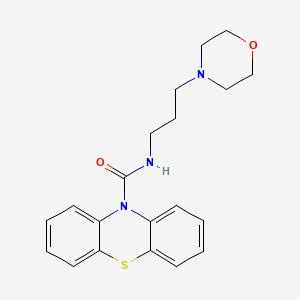
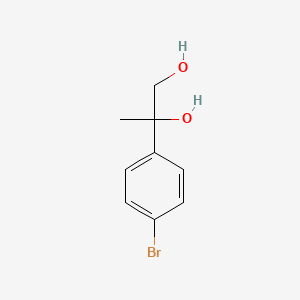
![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

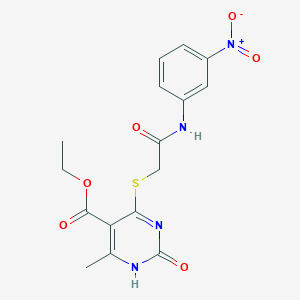
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)